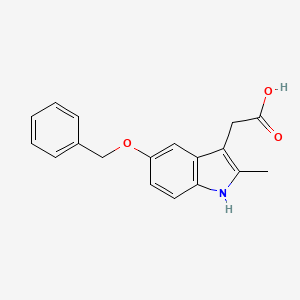![molecular formula C18H24N2O2 B3012990 1-{4-[4-(1-Pyrrolidinylcarbonyl)piperidino]phenyl}-1-ethanone CAS No. 900018-97-5](/img/structure/B3012990.png)
1-{4-[4-(1-Pyrrolidinylcarbonyl)piperidino]phenyl}-1-ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 1-{4-[4-(1-Pyrrolidinylcarbonyl)piperidino]phenyl}-1-ethanone is a complex organic molecule that is likely to have a structure involving a piperidine and pyrrolidine moiety based on the provided data. Although none of the papers directly discuss this compound, they provide insights into similar structures and their properties, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related compounds typically involves the reaction of specific precursors in the presence of a base or through substitution reactions. For instance, the synthesis of 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime involved the use of piperonal and was characterized by various spectroscopic techniques . Similarly, the synthesis of [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime was achieved by a substitution reaction . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed by single-crystal X-ray diffraction studies, which often reveal the conformation of the piperidine ring and the geometry around various atoms . The geometry of these compounds has been optimized using density functional theory (DFT) calculations, which are compared with X-ray diffraction data to confirm the structure .
Chemical Reactions Analysis
The reaction kinetics of compounds involving piperidine and pyrrolidine bases have been studied in various solvents, leading to complex reaction pathways and final products . These studies provide insights into the reactivity of such compounds and the influence of solvent and temperature on their reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds include their thermal stability, as analyzed by thermogravimetric analysis (TGA), which reveals the temperature range in which the structure remains stable . The electronic properties, such as the HOMO-LUMO energy gap, are evaluated to understand the electronic characteristics of the molecule . Additionally, the reactive sites on the molecular surface are identified using molecular electrostatic potential maps .
Case Studies and Applications
Case studies involving these compounds often include their potential biological applications. For example, cytotoxicity evaluations and binding analyses with human serum albumin are conducted to understand the pharmacokinetic nature of the compounds . Molecular docking studies are also performed to gain insights into the interaction of new molecules with carrier proteins .
Applications De Recherche Scientifique
Hydrogen-Bonding Patterns
- Enaminones such as 1-{4-[4-(1-Pyrrolidinylcarbonyl)piperidino]phenyl}-1-ethanone are characterized by unique hydrogen-bonding patterns. Studies have shown that these compounds establish bifurcated intra- and intermolecular hydrogen bonds between secondary amine and carbonyl groups, leading to the formation of specific molecular structures like centrosymmetric dimers and hydrogen-bonded rings (Balderson et al., 2007).
Synthesis and Antibacterial Activity
- Enaminone derivatives have been synthesized using microwave irradiation techniques and evaluated for their antibacterial properties. Compounds like this compound have been found to exhibit antibacterial activity, indicating their potential use in medicinal chemistry (Merugu, Ramesh, & Sreenivasulu, 2010).
Antiviral Activity
- Certain derivatives of this compound have been studied for their potential antiviral activities. These studies have led to the identification of compounds that could potentially be used in the treatment of viral infections (Attaby et al., 2006).
Potential Anticancer Activity
- Compounds related to this compound have been synthesized and evaluated for their anticancer activity. These studies are critical for identifying new chemotherapeutic agents (Bashandy et al., 2011).
Corrosion Inhibition
- Derivatives of this compound have been evaluated as corrosion inhibitors, demonstrating the versatility of these compounds in industrial applications (Hegazy et al., 2012).
Characterization and Synthesis
- The compound and its derivatives have been extensively characterized using various analytical techniques, including spectroscopy and crystallography, to understand their molecular structure and properties (Govindhan et al., 2017).
Propriétés
IUPAC Name |
1-[4-[4-(pyrrolidine-1-carbonyl)piperidin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O2/c1-14(21)15-4-6-17(7-5-15)19-12-8-16(9-13-19)18(22)20-10-2-3-11-20/h4-7,16H,2-3,8-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVMOVPXNKZDIET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCC(CC2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Azidomethyl)-8,8-difluorobicyclo[5.1.0]octane](/img/structure/B3012908.png)
![2-((3-ethyl-6-methyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B3012909.png)
![4-methyl-3-(propan-2-yl)-1-[(pyridin-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B3012910.png)

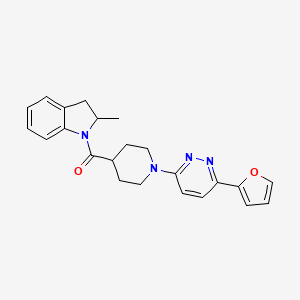
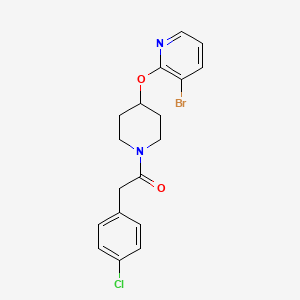
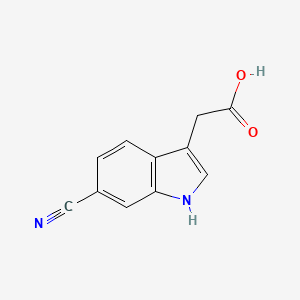
![N-(2-(trifluoromethyl)phenyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B3012918.png)
![N-[(2S)-3-Methyl-1-oxo-1-pyrrolidin-1-ylbutan-2-yl]prop-2-enamide](/img/structure/B3012919.png)

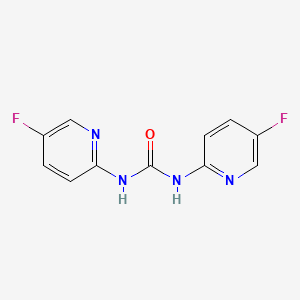

![4-((2,4-dichlorobenzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one](/img/structure/B3012928.png)
